Specific Scientific Field: This application falls under the field of Energy & Environmental Science .
Comprehensive and Detailed Summary of the Application: 2-Ethyl-1-hexene has been used in the synthesis of renewable jet and diesel fuels . An efficient method for the selective dimerization of the renewable feedstock, 2-ethyl-1-hexene, to a complex mixture of C16H32 hydrocarbons has been developed .
Detailed Description of the Methods of Application or Experimental Procedures: The activity of a variety of strongly acidic heterogeneous catalysts was investigated to optimize the process . Montmorillonite K-10 and sulfated zirconia readily isomerized 2-ethyl-1-hexene to a mixture of the cis- and trans isomers of 3-methyl-2-heptene and 3-methyl-3-heptene, but were inactive for the dimerization of 2-ethyl-1-hexene at temperatures up to 116 °C . In contrast, the cation exchange resins Amberlyst-15 and Nafion, readily dimerized 2-ethyl-1-hexene at elevated temperatures . For both sets of catalysts, the degree of hydration strongly affected the rate of isomerization/dimerization . After hydrogenation over PtO2 and fractional distillation, saturated dimer mixtures could be isolated in up to 90% yield .
Thorough Summary of the Results or Outcomes Obtained: The dimers have a density of 0.78 g mL−1 and a freezing point <−60 °C, suggesting that they can be blended with renewable or conventional jet fuels, without adversely affecting the overall density and low temperature viscosity of the mixtures .
Specific Scientific Field: This application falls under the field of Chemical Engineering .
Comprehensive and Detailed Summary of the Application: 2-Ethyl-1-hexene has been used in the hydroalkoxycarbonylation reaction . This is a type of carbonylation reaction where an alkene, an alcohol, and carbon monoxide react to form an ester .
Specific Scientific Field: This application falls under the field of Petrochemical Research .
Comprehensive and Detailed Summary of the Application: 2-Ethyl-1-hexene has been used in the ethylene trimerization process . This process is of interest in the petrochemical industry due to its high selectivity towards 1-hexene in comparison to traditional ethylene oligomerization methods .
2-Ethyl-1-hexene is a colorless liquid at room temperature with a mild hydrocarbon odor []. It occurs naturally in some crude oils []. While not a major focus of scientific research itself, 2-ethyl-1-hexene serves as a starting material for the synthesis of various organic compounds used in flavors, fragrances, pharmaceuticals, dyes, and resins [].
The molecular formula of 2-Ethyl-1-hexene is C₈H₁₆. Its structure consists of an eight-carbon chain with a double bond between the second and third carbon atoms (C=C). An ethyl group (CH₃CH₂) is attached to the second carbon atom []. This double bond allows the molecule to participate in addition reactions, a key feature in organic synthesis [].
Several reactions involving 2-ethyl-1-hexene are relevant in scientific research:
2-Ethyl-1-hexene can be synthesized through various methods, including the dehydration of 2-octene-2-ol or the aldol condensation of butyraldehyde and propionaldehyde [].
The double bond in 2-ethyl-1-hexene readily reacts with halogens (Cl₂, Br₂) to form vicinal dihalides (compounds with two halogen atoms on adjacent carbons). For example:
C₂H₅-CH(CH₂)₄-CH=CH₂ + Br₂ → C₂H₅-CH(CH₂)₄-CHBr-CH₂Br (eq. 1) [].
Under specific conditions, 2-ethyl-1-hexene can undergo polymerization to form various polymers [].
Reaction with ozone (O₃) cleaves the double bond, forming smaller carbonyl compounds (aldehydes or ketones) [].
Flammable;Irritant;Health Hazard;Environmental Hazard